H-Cys(bzl)-obzl P-tosylate H-Cys(bzl)-obzl P-tosylate
Brand Name: Vulcanchem
CAS No.: 73995-16-1
VCID: VC21545737
InChI: InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N
Molecular Formula: C24H27NO5S2
Molecular Weight: 473.6 g/mol

H-Cys(bzl)-obzl P-tosylate

CAS No.: 73995-16-1

Cat. No.: VC21545737

Molecular Formula: C24H27NO5S2

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

H-Cys(bzl)-obzl P-tosylate - 73995-16-1

Specification

CAS No. 73995-16-1
Molecular Formula C24H27NO5S2
Molecular Weight 473.6 g/mol
IUPAC Name benzyl 2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)
Standard InChI Key PAOXTFAXWXQKPW-NTISSMGPSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structure

H-Cys(bzl)-obzl P-tosylate, also known as CYSTEINE(BZL)-OBZL P-TOSYLATE, is a protected form of cysteine amino acid. It features benzyl protection on both the sulfhydryl side chain and carboxyl group, with the amino group stabilized as a p-toluenesulfonate salt. The compound has the following properties:

PropertyValue
CAS Number73995-16-1
Molecular FormulaC24H27NO5S2
Molecular Weight473.6 g/mol
Chemical NameS-Benzyl-L-cysteine benzyl ester 4-toluenesulfonate salt
Physical StateSolid
SolubilitySoluble in DMSO (similar to related compounds)

The chemical structure consists of a cysteine backbone with benzyl protection groups on both the thiol side chain and the carboxyl terminus, while the amino group exists in salt form with p-toluenesulfonic acid .

Nomenclature and Alternative Designations

SynonymDescription
H-Cys(Bzl)-OBzlAbbreviated form indicating free amino terminus
L-Cys(Bzl)-OBzl·TosOHAlternative notation including counter-ion
H-CYS(BZL)-OBZL TOS-OHVariant notation
S-BENZYL-L-CYSTEINE BENZYL ESTER 4-TOLUENESULFONATE SALTFull chemical name
S-BENZYL-L-CYSTEINE BENZYL ESTER-P-TOSYLATEAlternative full chemical name
CYSTEINE(BZL)-OBZL P-TOSYLATECommon catalog listing name
S-benzylcysteine benzyl ester p-toluenesulfonateAlternative chemical name

These various designations all refer to the same chemical entity with CAS number 73995-16-1 .

Related Compounds and Chemical Context

H-Cys(bzl)-obzl P-tosylate belongs to a family of protected amino acid derivatives used in peptide synthesis. Several related compounds share structural similarities or protection strategies:

Related CompoundCAS NumberRelationship to H-Cys(bzl)-obzl P-tosylate
H-Cys(Bzl)-OH3054-01-1Similar side chain protection but without benzyl ester and tosylate salt
H-Tyr(Bzl)-OBzl p-tosylate66009-35-6Similar protection pattern but with tyrosine instead of cysteine
H-D-PHE-OBZL P-TOSYLATE28607-46-7Similar protection strategy applied to D-phenylalanine
H-GLY-OBZL P-TOSYLATE114342-15-3Similar carboxyl protection and salt form but with glycine
DL-ALANINE-OBZL P-TOSYLATE46229-47-4Similar protection pattern applied to alanine

These compounds demonstrate how the protection strategy employed for H-Cys(bzl)-obzl P-tosylate is applied across different amino acids in peptide chemistry .

Applications in Peptide Synthesis

H-Cys(bzl)-obzl P-tosylate serves critical functions in peptide synthesis workflows. The benzyl protection groups on both the sulfhydryl group and carboxyl group prevent unwanted side reactions during peptide bond formation while leaving the amino group available for controlled coupling reactions.

Protection Strategy Significance

The dual protection offered by this compound is particularly important for cysteine residues, as the highly reactive thiol group can cause numerous side reactions if left unprotected during peptide synthesis. The benzyl protection of the sulfhydryl group prevents disulfide formation and other thiol-related side reactions .

ParameterRecommendation
Storage Temperature-20°C preferred for routine storage
Long-term Storage-80°C for extended periods (up to 6 months)
Solution PreparationDissolution in DMSO recommended
Storage of SolutionsAvoid repeated freeze-thaw cycles; store in separate aliquots
Usage PeriodUse within 1 month when stored at -20°C
Shipping ConditionsWith blue ice or at room temperature depending on quantity
Safety ConsiderationFor research use only; not for human use or consumption

For optimal solubility, it is recommended to heat the material to 37°C and use ultrasonic bath treatment to assist dissolution in appropriate solvents .

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